3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone
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Overview
Description
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone typically involves the condensation reaction between 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general procedure is as follows:
Starting Materials: 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine.
Catalyst: Acid catalyst such as hydrochloric acid.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Corresponding oxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound can interact with biological receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-4H-pyrazol-4-one: The parent compound without the hydrazone group.
N-phenylhydrazone derivatives: Other hydrazone compounds with different substituents.
Uniqueness
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone is unique due to its specific combination of the pyrazolone and hydrazone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-phenyldiazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-14-9-7-12(8-10-14)16-15(11-17-20-16)19-18-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDBXFNJPDEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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